molecular formula C17H16N6O3 B2419843 N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide CAS No. 897622-36-5

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide

Cat. No.: B2419843
CAS No.: 897622-36-5
M. Wt: 352.354
InChI Key: LHTJTOBVOAWLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of an azide with a nitrile under acidic conditions. The dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction. The final step involves coupling the tetrazole intermediate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-pressure reactors for the cyclization step, employing continuous flow chemistry techniques, and utilizing advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The tetrazole ring can be reduced to a triazole under specific conditions.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-aminobenzamide derivatives.

    Reduction: Triazole derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The nitro group can also participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-aminobenzamide
  • N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide
  • N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-chlorobenzamide

Uniqueness

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide is unique due to its combination of a tetrazole ring and a nitrobenzamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3/c1-11-3-6-15(9-12(11)2)22-16(19-20-21-22)10-18-17(24)13-4-7-14(8-5-13)23(25)26/h3-9H,10H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTJTOBVOAWLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.